7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide
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Overview
Description
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is a quinoline derivative Quinoline compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Used as a chelating agent in various applications.
Quinoline N-oxide: Studied for its potential as an antimicrobial agent
Uniqueness
7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The long octadecyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
63011-08-5 |
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Molecular Formula |
C28H46ClIN2 |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
7-chloro-1-methyl-N-octadecylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C28H45ClN2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-27-21-23-31(2)28-24-25(29)19-20-26(27)28;/h19-21,23-24H,3-18,22H2,1-2H3;1H |
InChI Key |
FYUMZWJJNUXHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-] |
Origin of Product |
United States |
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